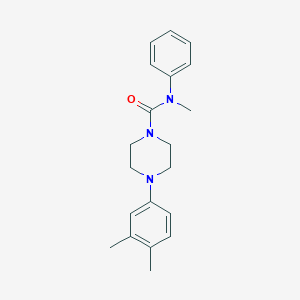
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a cyclic organic compound that contains a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-(3,4-dimethylphenyl)” part suggests a phenyl ring with two methyl groups attached at the 3rd and 4th positions . The “N-methyl-N-phenyl” part indicates the presence of a methyl and a phenyl group attached to the nitrogen atoms of the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure . The piperazine ring would provide a basic framework, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Piperazine derivatives are known to participate in a variety of chemical reactions . The presence of the phenyl and methyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-9-10-19(15-17(16)2)22-11-13-23(14-12-22)20(24)21(3)18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDASZJVKJHOGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}dimethylamine](/img/structure/B500114.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500116.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500118.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500119.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500120.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![N-methyl-N'-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}urea](/img/structure/B500129.png)
![N-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500130.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B500132.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B500133.png)
![2-oxo-4-(3-pyridinyl)-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500134.png)
![4-(2-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500135.png)